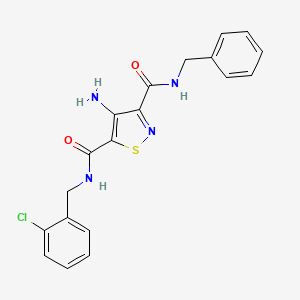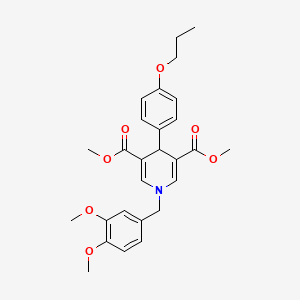![molecular formula C20H28N6O3S B11202809 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide](/img/structure/B11202809.png)
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[4,5-d]pyrimidine core, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves multiple steps
Formation of Thiazolo[4,5-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of Cyclopentylamino Group: The cyclopentylamino group can be introduced through nucleophilic substitution reactions.
Attachment of Piperidine Moiety: The final step involves the coupling of the piperidine-3-carboxamide with the thiazolo[4,5-d]pyrimidine core.
Chemical Reactions Analysis
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylamino group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Scientific Research Applications
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication.
Biological Research: The compound is used in biological research to study its effects on various cellular pathways and molecular targets.
Industrial Applications: In the industry, the compound is used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound has been found to inhibit topoisomerase I by stabilizing the enzyme-DNA complex, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it interacts with various receptors and enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-ethylpiperidine-3-carboxamide can be compared with other thiazolo[4,5-d]pyrimidine derivatives:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have similar core structures but differ in their substituents.
Thiazolo[4,5-d]pyrimidine-2-thiones: These derivatives have a sulfur atom in place of the oxygen in the 2-position.
Thiazolo[4,5-d]pyrimidine-2-ones: These compounds have an oxygen atom in the 2-position and have been studied for their cytotoxic and anticancer activities.
Properties
Molecular Formula |
C20H28N6O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H28N6O3S/c1-2-21-18(28)13-6-5-9-25(10-13)20-24-17-16(30-20)19(29)26(12-22-17)11-15(27)23-14-7-3-4-8-14/h12-14H,2-11H2,1H3,(H,21,28)(H,23,27) |
InChI Key |
PBUNKIAJUVEMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11202731.png)
![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B11202733.png)
![N-(4-fluorophenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11202750.png)
![2-{[3-(Dimethylamino)propyl]sulfanyl}-6-methylpyrimidin-4-amine](/img/structure/B11202751.png)
![N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B11202753.png)
![N-[(4-chlorophenyl)methyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11202761.png)

![3-Amino-N-(3,4-dimethylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11202769.png)

![3-amino-4-(4-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11202779.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11202793.png)


